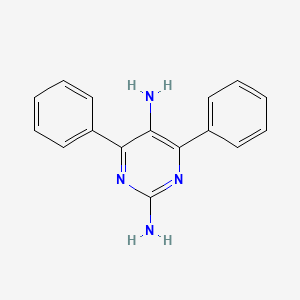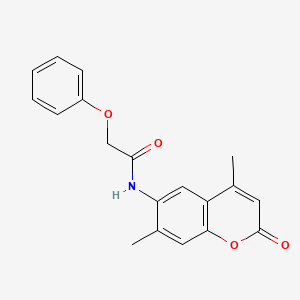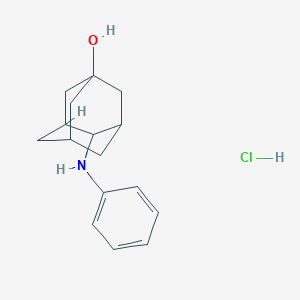![molecular formula C22H28Cl2N2O4 B4894061 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)
1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol], also known as bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart and blood vessels, thereby reducing heart rate and blood pressure. In
作用机制
Bisoprolol works by selectively blocking beta-1 adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline on the heart, resulting in a slower heart rate, lower blood pressure, and reduced oxygen demand. By reducing the workload on the heart, 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] can improve heart function and reduce the risk of heart failure.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output, while increasing stroke volume and ejection fraction. Bisoprolol can also improve endothelial function, reduce inflammation, and improve insulin sensitivity. These effects contribute to the therapeutic benefits of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] in cardiovascular diseases.
实验室实验的优点和局限性
Bisoprolol has several advantages for lab experiments. It has a well-established synthesis method and is widely available. It is also relatively stable and can be stored for long periods of time. However, 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Bisoprolol can also have off-target effects on other beta receptors, which can complicate data interpretation.
未来方向
There are several future directions for research on 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]. One area of interest is the potential use of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] in the treatment of other diseases, such as anxiety disorders and glaucoma. Another area of interest is the development of new formulations of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] that can improve its solubility and bioavailability. Additionally, research on the long-term effects of 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol] on cardiovascular health and other physiological systems is needed to fully understand its therapeutic potential.
合成方法
Bisoprolol can be synthesized by reacting 2-chlorophenol with propylene oxide to obtain 3-(2-chlorophenoxy)-1,2-propanediol. This intermediate is then reacted with piperazine to obtain the final product, 1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]. The synthesis method has been well-established and is widely used in the pharmaceutical industry.
科学研究应用
Bisoprolol has been extensively studied for its therapeutic effects in cardiovascular diseases. It has been shown to be effective in reducing blood pressure, improving heart function, and reducing the risk of heart failure. Bisoprolol has also been studied for its potential use in the treatment of other diseases, such as migraine headaches, anxiety disorders, and glaucoma.
属性
IUPAC Name |
1-(2-chlorophenoxy)-3-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N2O4/c23-19-5-1-3-7-21(19)29-15-17(27)13-25-9-11-26(12-10-25)14-18(28)16-30-22-8-4-2-6-20(22)24/h1-8,17-18,27-28H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUUWQZTHAZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2Cl)O)CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4893985.png)
![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4893993.png)

![methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4894002.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4894010.png)
![3-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4894017.png)
amine oxalate](/img/structure/B4894018.png)


![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)


![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)